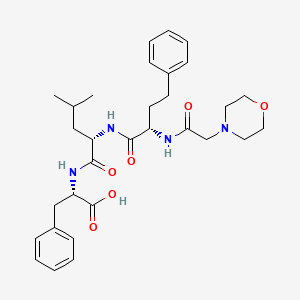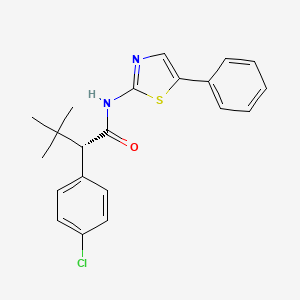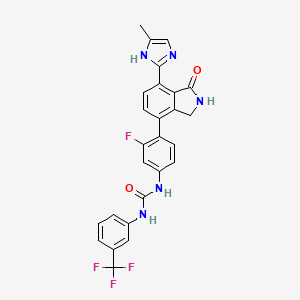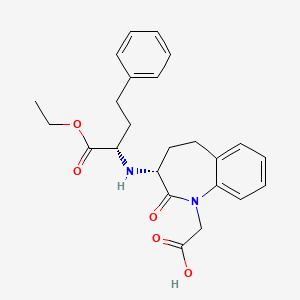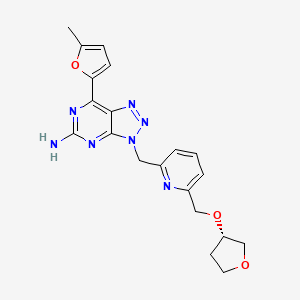
Ciforadenant
Vue d'ensemble
Description
Le ciforadenant est une petite molécule immunothérapeutique expérimentale qui se lie de manière sélective et réversible aux récepteurs adénosine 2A sur les lymphocytes T et d'autres cellules du système immunitaire . Il est principalement étudié pour son potentiel à améliorer l'efficacité de l'immunothérapie anticancéreuse en modulant le microenvironnement tumoral .
Applications De Recherche Scientifique
Ciforadenant has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of adenosine 2A receptors in various chemical reactions.
Biology: It is used to investigate the biological pathways involving adenosine 2A receptors and their role in immune modulation.
Industry: It is used in the development of new therapeutic agents targeting adenosine 2A receptors.
Mécanisme D'action
- Role : A2AR is a key player in the adenosine pathway within the tumor microenvironment. Activation of A2AR leads to immunosuppression by inhibiting the antitumor function of immune cells .
- By doing so, it unleashes the cancer-killing properties of these immune cells, overcoming the immunosuppressive effects of adenosine .
- Adenosine binds to A2AR, inhibiting cytotoxic T cells, natural killer cells, and augmenting myeloid and regulatory T cell immunosuppressive activity .
- Its ADME properties (absorption, distribution, metabolism, and excretion) impact its bioavailability .
- Gene-Expression Signature : Responding patients exhibit an adenosine-regulated gene-expression signature in pretreatment tumor biopsies .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Analyse Biochimique
Biochemical Properties
Ciforadenant plays a significant role in biochemical reactions by interacting with adenosine 2A receptors (A2ARs) on immune cells . It competes with adenosine, a product of ATP hydrolysis, for binding to A2ARs . This interaction can modulate the immune response within the tumor microenvironment .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By binding to A2ARs on immune cells, this compound can block the immunosuppressive effects of adenosine in the tumor microenvironment .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with A2ARs . It acts as an antagonist, blocking the binding and signaling of adenosine . This can lead to changes in gene expression and can influence enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in the adenosine signaling pathway . It interacts with A2ARs, which are part of this pathway . The effects of this compound on metabolic flux or metabolite levels are currently being studied .
Transport and Distribution
It is known to bind to A2ARs on the surface of immune cells
Subcellular Localization
Current knowledge suggests that it binds to A2ARs on the surface of immune cells , but more information is needed to understand its complete subcellular localization .
Méthodes De Préparation
Les voies de synthèse et les conditions de réaction du ciforadenant impliquent la préparation d'une petite molécule capable de se lier efficacement aux récepteurs adénosine 2A. Les méthodes de production industrielle du this compound ne sont pas largement publiées, mais on sait que le composé est synthétisé par une série de réactions chimiques qui garantissent sa puissance et sa sélectivité .
Analyse Des Réactions Chimiques
Le ciforadenant subit différents types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène du composé.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes dans le composé par un autre atome ou groupe d'atomes.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
Le this compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé d'outil pour étudier le rôle des récepteurs adénosine 2A dans diverses réactions chimiques.
Biologie : Il est utilisé pour étudier les voies biologiques impliquant les récepteurs adénosine 2A et leur rôle dans la modulation immunitaire.
Industrie : Il est utilisé dans le développement de nouveaux agents thérapeutiques ciblant les récepteurs adénosine 2A.
Mécanisme d'action
Le this compound exerce ses effets en se liant de manière sélective et réversible aux récepteurs adénosine 2A sur les cellules immunitaires. Cette liaison bloque les effets immunosuppresseurs de l'adénosine dans le microenvironnement tumoral, ce qui améliore l'activation et la prolifération des cellules T et d'autres cellules immunitaires . Les cibles moléculaires et les voies impliquées comprennent la voie de signalisation du récepteur adénosine 2A, qui joue un rôle crucial dans la modulation immunitaire .
Comparaison Avec Des Composés Similaires
Le ciforadenant est unique par sa forte sélectivité et sa puissance pour les récepteurs adénosine 2A. Des composés similaires comprennent :
Caféine : Un antagoniste non sélectif des récepteurs adénosine qui se lie également aux récepteurs adénosine 2A, mais avec une sélectivité plus faible.
Théophylline : Un autre antagoniste non sélectif des récepteurs adénosine ayant des propriétés similaires à la caféine.
Le this compound se démarque par sa forte sélectivité et sa puissance, ce qui en fait un candidat prometteur pour améliorer l'immunothérapie anticancéreuse .
Propriétés
IUPAC Name |
7-(5-methylfuran-2-yl)-3-[[6-[[(3S)-oxolan-3-yl]oxymethyl]pyridin-2-yl]methyl]triazolo[4,5-d]pyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O3/c1-12-5-6-16(30-12)17-18-19(24-20(21)23-17)27(26-25-18)9-13-3-2-4-14(22-13)10-29-15-7-8-28-11-15/h2-6,15H,7-11H2,1H3,(H2,21,23,24)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURQKNMKCGYWRJ-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=C3C(=NC(=N2)N)N(N=N3)CC4=NC(=CC=C4)COC5CCOC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C2=C3C(=NC(=N2)N)N(N=N3)CC4=NC(=CC=C4)CO[C@H]5CCOC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202402-40-1 | |
| Record name | Ciforadenant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1202402401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ciforadenant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16125 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CIFORADENANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KFO2187CP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Ciforadenant exert its anti-tumor effects?
A1: this compound functions by selectively and reversibly binding to Adenosine A2A Receptors (ADORA2A) found on the surface of immune cells, including T-lymphocytes, natural killer (NK) cells, macrophages, and dendritic cells (DCs). [] Within the tumor microenvironment (TME), tumor cells release adenosine, which can suppress the anti-tumor activity of immune cells by binding to these A2A receptors. This compound effectively blocks this adenosine-mediated immunosuppression, allowing the immune system to mount a more robust attack against tumor cells. [, ]
Q2: What is the connection between adenosine, tumor metabolism, and this compound's mechanism of action?
A2: Renal cell carcinoma (RCC) exhibits high glycolytic activity, leading to increased adenosine triphosphate (ATP) production. To sustain their rapid proliferation, RCC cells export ATP, which is subsequently hydrolyzed to adenosine by CD39/CD73 enzymes in the TME. [] This accumulation of adenosine contributes to the immunosuppressive environment, hindering effective anti-tumor responses. By blocking A2A receptors, this compound counteracts this immunosuppressive effect, potentially enhancing the efficacy of existing immunotherapies like CTLA4 and PD1 blockade. []
Q3: What evidence supports the use of this compound in combination with other immunotherapies?
A3: Preclinical studies have demonstrated the potential of this compound to enhance the efficacy of combined CTLA4 and PD1 blockade. In some instances, this triple combination therapy even led to the complete elimination of established tumors in preclinical models. [] Furthermore, a first-in-human study revealed that this compound, in combination with the anti-PD-L1 antibody atezolizumab, demonstrated safety and promising activity in patients with RCC. This combination therapy yielded a median progression-free survival (mPFS) of 5.8 months and a remarkable 90% overall survival probability at 25 months. []
Q4: What is the significance of CD68+ tumor-associated myeloid cells in relation to this compound's activity?
A4: Research suggests that CD68+ tumor-associated myeloid cells within the TME might be key targets of adenosine-induced gene products. [] These cells likely play a role in mediating the immunosuppressive effects of adenosine. Interestingly, the presence of these cells and their associated gene expression signature in pre-treatment tumor biopsies could potentially serve as a predictor of response to this compound therapy in RCC patients. [] This finding highlights the importance of understanding the interplay between the tumor microenvironment, adenosine signaling, and immune cell populations for optimizing cancer treatment strategies.
Q5: What insights do clinical trials provide about the potential of this compound in cancer treatment?
A5: Early-phase clinical trials investigating this compound have demonstrated encouraging results in patients with treatment-refractory RCC. One such trial, focusing on individuals with advanced RCC who had progressed on previous therapies, showed promising tumor regression, disease control, and survival benefits with this compound monotherapy. [] Furthermore, the combination of this compound with atezolizumab in a different cohort of patients with advanced RCC showed noteworthy clinical responses, including in individuals who had progressed on PD-(L)1 inhibitors. [] These findings highlight the potential of this compound, both as a single agent and in combination therapies, for treating RCC and potentially other cancer types. Further investigation in larger and later-phase clinical trials is warranted to confirm these findings and establish the optimal therapeutic strategies for this novel immunotherapeutic agent.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


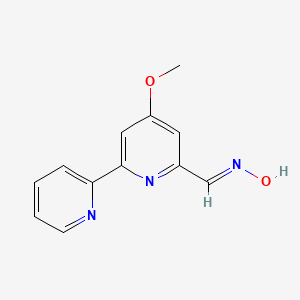
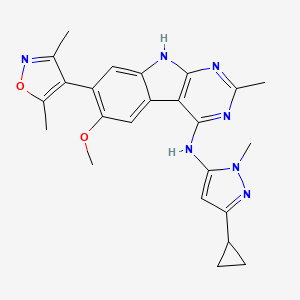

![(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B606612.png)
![N-[(R)-Cyclopropyl(2-pyridinyl)methyl]-3-[4-[(1alpha,5alpha)-3beta-hydroxy-8-azabicyclo[3.2.1]octane-8-yl]phenyl]-1H-indazole-5-carboxamide](/img/structure/B606613.png)
![N-cyclopropyl-2-methyl-4-[4-(oxan-4-ylmethylamino)-2-phenoxypyrazolo[1,5-a][1,3,5]triazin-8-yl]benzamide](/img/structure/B606614.png)
